molecular formula C24H19BrClN5O3S B11220762 N-((5-((4-bromobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

N-((5-((4-bromobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11220762
M. Wt: 572.9 g/mol
InChI Key: MVGOUARPLOLJIJ-UHFFFAOYSA-N
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Description

N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE is a complex organic compound that features a triazole ring, a bromophenyl group, a chlorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the attachment of the nitrobenzamide moiety. The reaction conditions often include the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives. Substitution reactions can result in a wide variety of substituted triazole derivatives .

Scientific Research Applications

N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the nitrobenzamide moiety are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-AMINOBENZAMIDE: This compound is similar but has an amino group instead of a nitro group.

    N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-HYDROXYBENZAMIDE: This compound features a hydroxy group instead of a nitro group.

Uniqueness

The uniqueness of N-[(5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-METHYL-3-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the nitrobenzamide moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H19BrClN5O3S

Molecular Weight

572.9 g/mol

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C24H19BrClN5O3S/c1-15-20(6-3-7-21(15)31(33)34)23(32)27-13-22-28-29-24(30(22)19-5-2-4-18(26)12-19)35-14-16-8-10-17(25)11-9-16/h2-12H,13-14H2,1H3,(H,27,32)

InChI Key

MVGOUARPLOLJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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